4-(4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-yl)morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-yl)morpholine hydrochloride is a complex organic compound that features a benzo[c][1,2,5]thiadiazole core, a thiazole ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-yl)morpholine hydrochloride typically involves multiple steps. One common method includes the reaction of benzo[c][1,2,5]thiadiazole with a thiazole derivative under specific conditions. For instance, morpholine and triethylamine can be added to a solution of a dibromo derivative of benzo[c][1,2,5]thiadiazole in dimethyl sulfoxide (DMSO) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-yl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzo[c][1,2,5]thiadiazole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s properties for specific applications .
Scientific Research Applications
4-(4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-yl)morpholine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-yl)morpholine hydrochloride involves its interaction with specific molecular targets. The benzo[c][1,2,5]thiadiazole core is known for its electron-accepting properties, which can facilitate interactions with electron-donating groups in biological systems. This interaction can lead to various biological effects, including the inhibition of specific enzymes or the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of benzo[c][1,2,5]thiadiazole and thiazole, such as:
- 4,4’- (Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid
- Thiadiazole-based covalent triazine frameworks
Uniqueness
What sets 4-(4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-yl)morpholine hydrochloride apart is its combination of the benzo[c][1,2,5]thiadiazole core with a thiazole ring and a morpholine moiety. This unique structure imparts distinct electronic and steric properties, making it particularly useful in applications requiring specific interactions with biological targets or unique electronic characteristics .
Properties
IUPAC Name |
4-[4-(2,1,3-benzothiadiazol-5-yl)-1,3-thiazol-2-yl]morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS2.ClH/c1-2-10-11(16-20-15-10)7-9(1)12-8-19-13(14-12)17-3-5-18-6-4-17;/h1-2,7-8H,3-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNFNCBAAMCFFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)C3=CC4=NSN=C4C=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.